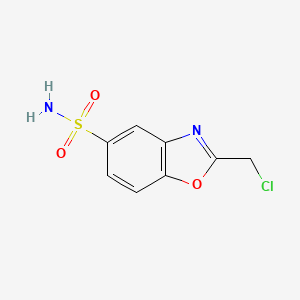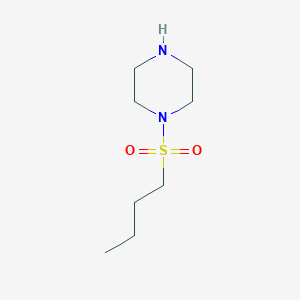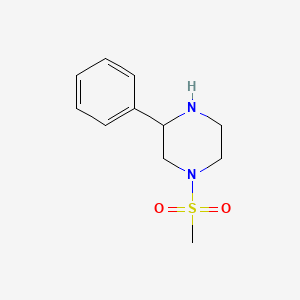
1-Méthanesulfonyl-3-phényl-pipérazine
Vue d'ensemble
Description
1-Methanesulfonyl-3-phenyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Methanesulfonyl-3-phenyl-piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of 1-Methanesulfonyl-3-phenyl-piperazine is characterized by the presence of a piperazine ring, a phenyl group, and a methanesulfonyl group . The molecular weight of this compound is 240.32 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methanesulfonyl-3-phenyl-piperazine include its molecular weight (240.32 g/mol) and its molecular formula (C11H16N2O2S) . Additional properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications scientifiques de la 1-Méthanesulfonyl-3-phényl-pipérazine, mais malheureusement, les informations disponibles sont limitées. Les résultats de la recherche portent principalement sur le processus de préparation et la disponibilité de ce composé à des fins expérimentales ou de recherche, plutôt que de détailler des applications spécifiques dans divers domaines.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Methanesulfonyl-3-phenyl-piperazine (also known as MSPP) is a multifunctional molecule that has been applied to modify perovskite films . The primary targets of MSPP are the defects in perovskite films, which are addressed through interfacial engineering .
Mode of Action
The introduction of MSPP passivation enables multiple bonding interactions with the perovskite film, including hydrogen bonds, Pb-O, and Pb-N dative bonds . These interactions result in a significant reduction in trap density and effectively suppress non-radiative recombination .
Biochemical Pathways
The biochemical pathways affected by MSPP involve the modification of perovskite films via a two-step process . The introduction of MSPP results in improved crystallinity of the perovskite films and decreased PbI2 residuals . This is conducive to both carrier transport and stability of the resultant devices .
Result of Action
The result of MSPP’s action is the production of high-performance and long-term stable perovskite solar cells (PSCs) . The MP-modified devices present an impressive power conversion efficiency (PCE) of 23.4% along with enhanced stability . For example, even after thermal aging at 85℃ for 600 hours, the unencapsulated device retains 88% of its original PCE .
Action Environment
The action of MSPP is influenced by the environment in which it is applied. For instance, the thermal stability of the MP-modified devices is tested at 85℃ . The results show that the devices retain a significant portion of their original PCE even after prolonged exposure to this temperature .
Analyse Biochimique
Biochemical Properties
1-Methanesulfonyl-3-phenyl-piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate.
Cellular Effects
The effects of 1-methanesulfonyl-3-phenylpiperazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1-methanesulfonyl-3-phenylpiperazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to proteins . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methanesulfonyl-3-phenylpiperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential alterations in cellular functions, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-methanesulfonyl-3-phenylpiperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have shown that high doses of the compound can cause liver toxicity in animal models . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
1-Methanesulfonyl-3-phenylpiperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 1-methanesulfonyl-3-phenylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy.
Subcellular Localization
1-Methanesulfonyl-3-phenylpiperazine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAZJLBISVSKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587594 | |
| Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-31-6 | |
| Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


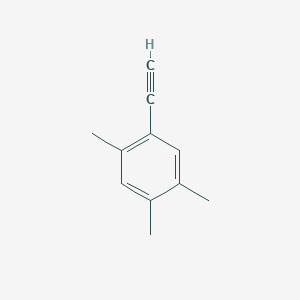
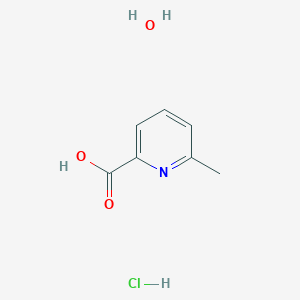
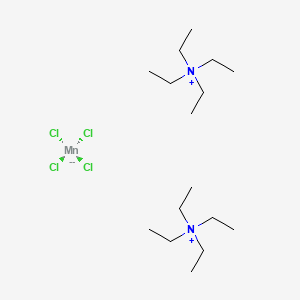

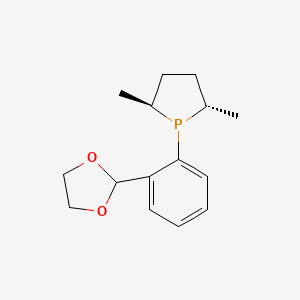
![tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B1612607.png)

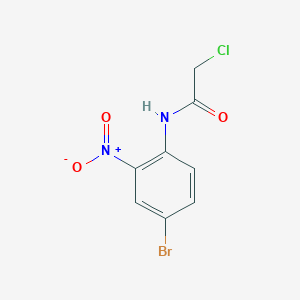
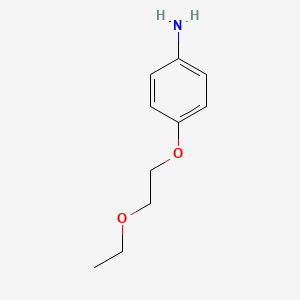


![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1612616.png)
